A Senior Application Scientist's Technical Guide to H-Orn(Z)-OMe HCl (CAS: 5874-75-9)
A Senior Application Scientist's Technical Guide to H-Orn(Z)-OMe HCl (CAS: 5874-75-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of Nδ-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly referred to as H-Orn(Z)-OMe HCl. As a pivotal building block in synthetic chemistry, this guide moves beyond basic specifications to deliver field-proven insights into its synthesis, application, and analytical validation. We will explore the strategic importance of its protecting groups, provide detailed, self-validating protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss its application in the development of therapeutic peptides, such as the antibiotic Gramicidin S. This guide is structured to empower researchers with the causal understanding necessary for successful experimental design and execution.
Introduction to a Key Peptide Building Block
H-Orn(Z)-OMe HCl, with CAS number 5874-75-9, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] Its structure is strategically modified with two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the side-chain (delta, δ) amino function and a methyl ester (OMe) on the C-terminus carboxyl group.[1] This dual protection scheme makes it an invaluable reagent, particularly in the fields of peptide synthesis and medicinal chemistry.
The Z-group provides robust, stable protection for the nucleophilic side-chain under the conditions required for peptide chain elongation, yet it can be selectively removed without compromising other protecting groups like Boc or Fmoc.[2] The methyl ester protects the C-terminus, preventing its participation in coupling reactions and allowing for solution-phase synthesis or specific C-terminal modifications.[3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[3]
Physicochemical and Handling Properties
Accurate characterization is the foundation of reproducible science. The key properties of H-Orn(Z)-OMe HCl are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5874-75-9 | [1][4] |
| Molecular Formula | C₁₄H₂₁ClN₂O₄ | [1][4] |
| Molecular Weight | 316.78 g/mol | [1][4] |
| IUPAC Name | methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 138-141 °C | [4] |
| Storage Conditions | 2-8°C, store in a dry, inert atmosphere | [4] |
Synthesis and Purification: A Validated Pathway
The synthesis of H-Orn(Z)-OMe HCl is a two-stage process requiring precise control to ensure selective protection. The most established and reliable method involves:
-
Selective Nδ-Protection of L-Ornithine: Direct acylation of ornithine is challenging due to the presence of two amino groups (α and δ) with similar reactivity. To achieve selectivity, a copper(II) complex of L-ornithine is formed. This complex effectively masks the α-amino and carboxyl groups, leaving the δ-amino group available for reaction.[5][6] Subsequent reaction with benzyl chloroformate (Cbz-Cl) under basic conditions installs the Z-group exclusively on the δ-nitrogen. The copper is then removed, typically by treatment with acid or a chelating agent, to yield Nδ-Z-L-ornithine.[7]
-
C-Terminus Esterification: The resulting Nδ-Z-L-ornithine is then esterified. A highly effective and common laboratory method is the reaction with thionyl chloride (SOCl₂) in anhydrous methanol.[8] The reaction proceeds by converting the carboxylic acid to a highly reactive acid chloride intermediate, which is immediately attacked by methanol. The process yields the methyl ester and liberates HCl, which protonates the free α-amino group to form the final, stable hydrochloride salt.
Field Protocol: Esterification of Nδ-Z-L-Ornithine
Objective: To synthesize H-Orn(Z)-OMe HCl from Nδ-Z-L-ornithine.
Materials:
-
Nδ-Z-L-ornithine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Methodology:
-
Suspend Nδ-Z-L-ornithine (1.0 eq) in anhydrous MeOH (approx. 10 mL per gram of amino acid) in a dry round-bottom flask.
-
Cool the suspension to 0°C in an ice bath with gentle stirring.
-
Causality Check: The reaction is exothermic and releases HCl and SO₂ gas; cooling is essential for control.
-
Add thionyl chloride (1.2 eq) dropwise to the cooled suspension over 15-20 minutes. Ensure the temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
QC Checkpoint: Monitor the reaction using TLC (e.g., 8:2 DCM:MeOH). The product will have a higher Rf value than the starting carboxylic acid.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Add diethyl ether to the residue and triturate to precipitate a white solid.
-
Collect the solid by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum to yield H-Orn(Z)-OMe HCl.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Orn(Z)-OMe HCl is primarily used as a building block for introducing ornithine into a peptide sequence. The Z-group on the side chain is orthogonal to the Fmoc group used for Nα-protection, meaning the Fmoc group can be removed with a base (like piperidine) without affecting the Z-group.
Rationale for Protecting Group Selection
-
Nδ-Z (Cbz) Group: The Z-group is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the mildly acidic conditions sometimes used for on-resin cyclization.[9] Its removal requires strong acid (e.g., HBr/AcOH) or, more commonly and mildly, catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other protecting groups or the peptide backbone.[7]
-
C-Terminal Methyl Ester: While this derivative is typically used for solution-phase synthesis, it can be incorporated into an SPPS workflow if the final product is intended to be a C-terminal methyl ester peptide. Such peptides can have increased hydrophobicity and membrane permeability.[10]
Field Protocol: Manual Fmoc-SPPS Coupling
Objective: To couple H-Orn(Z)-OMe HCl to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
H-Orn(Z)-OMe HCl
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Kaiser test kit
Methodology:
-
Pre-activation: In a separate vial, dissolve H-Orn(Z)-OMe HCl (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the vial. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents create the basic environment needed for activation.
-
Causality Check: Pre-activation for 2-5 minutes is critical. This allows the formation of the reactive HOBt-ester of the amino acid, which is the species that will react with the resin-bound amine. The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Validation: After coupling, wash the resin thoroughly with DMF (3x). Perform a Kaiser test on a small sample of beads.
-
Negative Result (Yellow Beads): Indicates successful coupling (absence of free primary amines). Proceed to the next cycle.
-
Positive Result (Blue Beads): Indicates incomplete coupling. A second coupling (recoupling) with a freshly prepared activation solution is required.
-
Analytical Quality Control
Ensuring the purity and identity of H-Orn(Z)-OMe HCl is paramount before its use in synthesis. A combination of HPLC and NMR spectroscopy provides a comprehensive quality profile.
| Parameter | Typical Specification | Method |
| Purity | ≥99% | Reversed-Phase HPLC |
| Identity | Conforms to structure | ¹H NMR Spectroscopy |
| Optical Purity | ≥99.5% L-isomer | Chiral HPLC |
Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is a powerful technique for assessing the purity of protected amino acids by separating the main component from any synthesis-related impurities or degradation products.
Exemplary Method:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (for the Z-group).
-
Expected Result: A single major peak with a retention time characteristic of its hydrophobicity.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule. The spectrum should be clean, with integrations matching the expected proton count.
Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆):
-
δ ~8.4 ppm (broad s, 3H): Protons of the α-amino group (as -NH₃⁺).
-
δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group (C₆H₅).
-
δ ~7.2 ppm (t, 1H): Amide proton of the Z-group carbamate (-NH-C=O).
-
δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ ~4.1 ppm (t, 1H): α-proton (-CH(NH₃⁺)-).
-
δ 3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).
-
δ ~3.0 ppm (q, 2H): δ-methylene protons (-CH₂-NH-Z).
-
δ ~1.8-1.5 ppm (m, 4H): β- and γ-methylene protons of the ornithine side chain.
Applications in Drug Development: The Gramicidin S Case Study
The incorporation of ornithine is a key strategy in designing peptide-based therapeutics. Ornithine's side chain provides a positive charge at physiological pH, which is crucial for antimicrobial activity by facilitating interaction with negatively charged bacterial membranes. Furthermore, its inclusion can enhance proteolytic resistance compared to its analogue, lysine.
A classic and highly relevant example is Gramicidin S , a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis.[11] Its structure is cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. The two ornithine residues are essential for its potent antibacterial activity. While naturally produced via non-ribosomal peptide synthesis, synthetic analogues of Gramicidin S are developed to improve its therapeutic index—specifically, to reduce its hemolytic toxicity while retaining or enhancing its antibacterial potency.[12][13]
The synthesis of these analogues relies on building blocks like H-Orn(Z)-OMe HCl (or its Boc-protected counterpart). The Z-group allows for controlled, regioselective chemistry during the synthesis of the linear precursor before the final head-to-tail cyclization.
Safety, Handling, and Storage
As a laboratory chemical, H-Orn(Z)-OMe HCl requires appropriate handling to ensure user safety.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use only in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C. The compound is hygroscopic and should be protected from moisture.
Conclusion
H-Orn(Z)-OMe HCl is more than just a catalog chemical; it is a precisely engineered tool for advanced chemical synthesis. Its strategic design, featuring orthogonal protecting groups, allows for its seamless integration into complex synthetic pathways for creating novel peptides. A thorough understanding of its synthesis, the rationale behind its application protocols, and its robust analytical validation are critical for its successful use. From academic research to the development of potent therapeutics like Gramicidin S analogues, H-Orn(Z)-OMe HCl continues to be an essential building block for innovation in science.
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